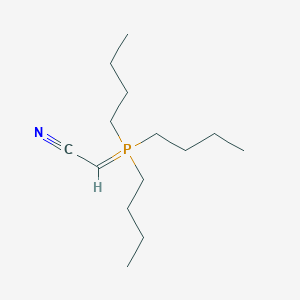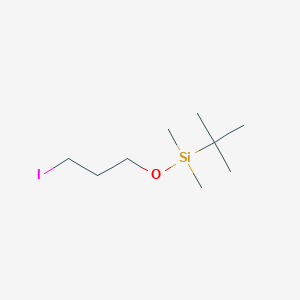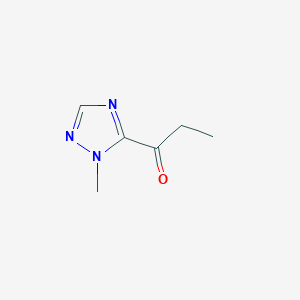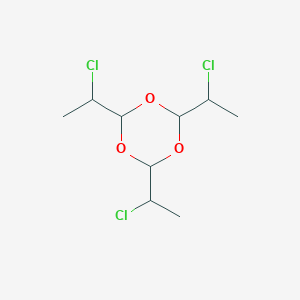
Cyanomethylenetributylphosphorane
Descripción general
Descripción
Cyanomethylenetributylphosphorane, also known as Tsunoda Reagent, is a stabilized trialkylphosphorane . It can act as a substitute to the diethyl azodicarboxylate and triphenylphosphine (DEAD-TPP) system for Mitsunobu reaction between nucleophiles (HA) and alcohols (ROH) to form RA . It is highly useful when the pKa of the nucleophiles are higher than 11 .
Synthesis Analysis
This compound can be synthesized in two steps starting from chloroacetonitrile . Tributylphosphine reacts with chloroacetonitrile in nitromethane to afford phosphonium salts .Molecular Structure Analysis
The molecular formula of this compound is C14H28NP .Chemical Reactions Analysis
This compound can be utilized as a reagent in the stereoselective synthesis of skytanthine and other O - and N -containing heterocycles by Mitsunobu intramolecular cycloalkylation . It can also be used in the Wittig olefination of esters, lactones, N -Boc lactam, and cyclic imide to corresponding Wittig products .Physical and Chemical Properties Analysis
This compound has a boiling point of 339.1±25.0 °C (Predicted), a density of 0.921 g/mL at 25 °C, and a refractive index of n20/D1.500 (lit.) . It is a clear liquid with a color ranging from Yellow to Amber to Dark purple .Aplicaciones Científicas De Investigación
Formation of Heterocycles
Cyanomethylenetributylphosphorane is effective in mediating the dehydrocyclization of diols and amino alcohols to produce 6-membered O- and N-heterocycles, as demonstrated in the stereoselective synthesis of (+)-α-skytanthine, a mono terpene alkaloid (Tsunoda et al., 1996).
Asymmetric Synthesis of Cyclic Amines
The compound has been utilized in asymmetric synthesis, particularly for creating 2-substituted cyclic amines like azetidines, pyrrolidines, and piperidines, using (S)-tert-butyl sulfinamide as a chiral auxiliary (Kudale et al., 2014).
Drug Discovery Context
In drug discovery, this compound's high reactivity and clean reaction profile have shown utility, such as in the alkylation of weakly acidic pyrazole and direct use in subsequent Suzuki cross coupling (Mosallanejad & Lorthioir, 2018).
Synthesis of Natural Products
The compound has been used in the synthesis of natural products, such as theonelladine D and norfaranal, by mediating the alkylation of various substrates (Tsunoda et al., 1999); (Uemoto et al., 2001).
Cyanation of Alcohols
It's also been instrumental in the transformation of primary and secondary alcohols into corresponding nitriles, exemplified by converting 3β-cholestanol to 3α-cyanocholestane (Tsunoda et al., 1999).
Nucleophilic Attack Studies
The compound's interaction with other substances, like isatin, has been studied to understand reaction mechanisms and structural assignments of new compounds (Osman & El-Samahy, 2000).
Enzyme Inhibitor Synthesis
Its role in synthesizing α-keto esters, which mimic the tetrahedral transition state in enzyme inhibitors, has been explored (Paris et al., 1998).
Silver-Mediated Direct Cyanation
This compound has been used in silver-mediated direct cyanation of terminal alkynes, contributing to the synthesis of propionitrile derivatives (Wang et al., 2017).
Multi-Component Synthesis
It has facilitated efficient multi-component synthesis, for instance, the creation of 3-substituted 2-methylene-4-nitrobutanenitriles (Jin et al., 2011).
Piperidine and Azetidine Formation
This compound can promote the Mitsunobu reaction for the direct formation of azetidine and piperidine ring systems, as used in synthesizing lupinine (Kaku et al., 2019).
Mecanismo De Acción
Target of Action
Cyanomethylenetributylphosphorane, also known as 2-(Tributylphosphoranylidene)acetonitrile, is a significant organophosphorus compound . It primarily targets various transition metal elements, forming a class of crucial catalysts .
Mode of Action
This compound acts as a substitute for the diethyl azodicarboxylate and triphenylphosphine (DEAD-TPP) system for the Mitsunobu reaction . This reaction involves the transformation of nucleophiles (HA) and alcohols (ROH) to form RA . The compound is particularly useful when the pKa of the nucleophiles is higher than 11 .
Biochemical Pathways
The compound plays a vital role in the polyurethane industry, where it acts as an excellent catalyst for the trimerization reaction of isocyanic acid .
Pharmacokinetics
Its physical properties such as boiling point (3391±250 °C), density (0921 g/mL at 25 °C), and storage conditions (2-8°C) are known .
Result of Action
The result of this compound’s action is the formation of various products in organic synthesis . For instance, in the polyurethane industry, it catalyzes the trimerization reaction of isocyanic acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, its synthesis occurs at 0°C , and its storage conditions are 2-8°C .
Safety and Hazards
Direcciones Futuras
The Mitsunobu reaction, which Cyanomethylenetributylphosphorane is a part of, has been applied widely in organic synthesis . The reaction has enjoyed immense popularity since its inception and continues to be a focus of research, particularly in the synthesis of pharmaceuticals and their precursors . The development of new reagents that facilitate purification and expand the versatility of the original Mitsunobu reaction is an ongoing area of research .
Análisis Bioquímico
Biochemical Properties
Cyanomethylenetributylphosphorane plays a significant role in biochemical reactions due to its ability to act as a nucleophile. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. For instance, it is used in the stereoselective synthesis of skytanthine and other O- and N-containing heterocycles through Mitsunobu intramolecular cycloalkylation . The compound’s interaction with nucleophiles (HA) and alcohols (ROH) to form RA is a key aspect of its biochemical properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in the Mitsunobu reaction suggests that it can modify cellular functions by facilitating the formation of specific chemical bonds. This compound’s impact on cell signaling pathways and gene expression can lead to changes in cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a nucleophile, participating in reactions that form carbon-carbon and carbon-nitrogen bonds. This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular function . The Mitsunobu reaction, where it substitutes the DEAD-TPP system, is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of monitoring its stability and degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may facilitate specific biochemical reactions without causing significant adverse effects. At higher doses, it can lead to toxic or adverse effects, including changes in cellular function and metabolism . Understanding the threshold effects and potential toxicity of this compound is essential for its safe and effective use in biochemical research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role in the Mitsunobu reaction highlights its ability to participate in carbon-carbon and carbon-nitrogen bond formation . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within cells can influence its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-(tributyl-λ5-phosphanylidene)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLUMPWPFZWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=CC#N)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404992 | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157141-27-0 | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyanomethylenetributylphosphorane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methoxy-alpha-[(trimethylsilyl)oxy]-benzeneacetonitrile](/img/structure/B115110.png)









